molecular formula C17H21FN4O2 B15003601 7-Fluoro-8-(4-methylpiperazino)-1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate

7-Fluoro-8-(4-methylpiperazino)-1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate

Cat. No.: B15003601
M. Wt: 332.4 g/mol
InChI Key: XAHWKZGCQCURCC-UHFFFAOYSA-N
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Description

7-Fluoro-8-(4-methylpiperazino)-1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorine atom and a piperazine ring, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 7-Fluoro-8-(4-methylpiperazino)-1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate involves multiple steps. One common method includes the reaction of a fluorinated precursor with a piperazine derivative under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may involve heating to facilitate the formation of the desired product . Industrial production methods often scale up this process, utilizing large reactors and optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

7-Fluoro-8-(4-methylpiperazino)-1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-8-(4-methylpiperazino)-1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate involves its interaction with specific molecular targets. It is believed to bind to certain receptors in the brain, modulating neurotransmitter activity. This interaction can influence various signaling pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities. The presence of the fluorine atom in 7-Fluoro-8-(4-methylpiperazino)-1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate makes it unique, potentially offering distinct advantages in terms of stability and reactivity.

Properties

Molecular Formula

C17H21FN4O2

Molecular Weight

332.4 g/mol

IUPAC Name

8-fluoro-7-(4-methylpiperazin-1-yl)-10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide

InChI

InChI=1S/C17H21FN4O2/c1-19-6-8-20(9-7-19)15-11-17-16(10-12(15)18)21(23)13-4-2-3-5-14(13)22(17)24/h10-11H,2-9H2,1H3

InChI Key

XAHWKZGCQCURCC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)[N+](=O)C4=C(N3[O-])CCCC4)F

Origin of Product

United States

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